2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide
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Overview
Description
2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide is a chemical compound that features a piperidine ring, a sulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Moiety: This step involves the reaction of phenol with chloroacetic acid to form phenoxyacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride.
Introduction of the Piperidine Ring: The acyl chloride is then reacted with 4-methylpiperidine to form the intermediate compound.
Sulfonylation: The intermediate is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide
- 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide
- N-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide
Uniqueness
2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-6-8-16(9-7-11)21(18,19)13-4-2-12(3-5-13)20-10-14(15)17/h2-5,11H,6-10H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGKVLAYSWRBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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